Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
CAS No.: 1220031-88-8
Cat. No.: VC2686832
Molecular Formula: C16H24ClNO3
Molecular Weight: 313.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220031-88-8 |
|---|---|
| Molecular Formula | C16H24ClNO3 |
| Molecular Weight | 313.82 g/mol |
| IUPAC Name | ethyl 3-(2-piperidin-2-ylethoxy)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)13-6-5-8-15(12-13)20-11-9-14-7-3-4-10-17-14;/h5-6,8,12,14,17H,2-4,7,9-11H2,1H3;1H |
| Standard InChI Key | MBAXIAUWSAFCCX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=CC=C1)OCCC2CCCCN2.Cl |
| Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)OCCC2CCCCN2.Cl |
Introduction
Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound with significant interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features a benzoate group with an ethoxy chain and a piperidinyl moiety, which enhances its interaction with various biological targets. Its molecular formula is C₁₆H₂₄ClNO₃, and it has a molecular weight of approximately 313.82 g/mol .
Synthesis and Preparation
The synthesis of Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride typically involves the reaction of ethyl 3-hydroxybenzoate with 2-(2-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Biological Activities and Research Findings
Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride exhibits several biological activities, including:
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Analgesic Effects: Preliminary studies suggest potential pain-relieving properties, as demonstrated in animal models where significant reductions in pain response were observed compared to control groups.
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Anti-inflammatory Activity: The compound may reduce inflammation through modulation of inflammatory pathways, as indicated by decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
| Treatment Group | Pain Response (Mean ± SD) | Statistical Significance |
|---|---|---|
| Control | 8.5 ± 1.2 | - |
| Ethyl Compound | 4.2 ± 0.8 | p < 0.01 |
| Cytokine | Control (pg/mL) | Ethyl Compound (pg/mL) |
|---|---|---|
| IL-6 | 120 ± 15 | 75 ± 10 |
| TNF-α | 150 ± 20 | 90 ± 12 |
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Industrial and Scientific Applications
Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is used as an intermediate in the synthesis of complex organic molecules and is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
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